molecular formula C6H12N2O2 B13063594 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide

2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide

Cat. No.: B13063594
M. Wt: 144.17 g/mol
InChI Key: STMSMZJRUZPPAL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-N'-hydroxyethanimidamide (CAS: 1021106-14-8) is a substituted ethanimidamide derivative characterized by a cyclopropylmethoxy group attached to the ethanimidamide backbone. The cyclopropylmethoxy substituent confers unique steric and electronic properties, distinguishing it from other ethanimidamide analogs. Its molecular formula is C₇H₁₃N₂O₂, with a molecular weight of 169.19 g/mol (calculated based on structural analogs) .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)4-10-3-5-1-2-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

STMSMZJRUZPPAL-UHFFFAOYSA-N

Isomeric SMILES

C1CC1COC/C(=N/O)/N

Canonical SMILES

C1CC1COCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N’-hydroxyethanimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group, followed by the formation of the ethanimidamide moiety through a series of reactions involving nitriles and hydroxylamine .

Industrial Production Methods

Industrial production of 2-(cyclopropylmethoxy)-N’-hydroxyethanimidamide may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide exhibit potential as anticancer agents. In particular, studies have demonstrated that these compounds can inhibit key kinases involved in cell cycle regulation, such as monopolar spindle 1 (MPS1) kinase. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

2. Antibacterial Properties
The antibacterial activity of derivatives of this compound has been documented through various studies. For instance, a synthesized derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The minimum inhibitory concentration (MIC) values indicate a promising profile for further exploration in pharmaceutical applications.

Organic Synthesis Applications

1. Synthetic Intermediate
2-(Cyclopropylmethoxy)-N'-hydroxyethanimidamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and cross-coupling reactions, which are essential in the development of new materials and bioactive compounds .

2. Reaction Mechanisms
The compound can undergo several types of reactions:

  • Oxidation : Leading to the formation of N-oxides.
  • Reduction : Converting the compound into piperidine derivatives.
  • Substitution Reactions : Particularly through Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity and synthetic applications of 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide:

Study ReferenceApplicationBiological ActivityNotes
AnticancerMPS1 inhibitionIC50 value: 3.66 μM
AntibacterialEffective against E. coli and S. aureusMIC values comparable to standard drugs
Organic SynthesisBuilding block for complex moleculesParticipates in cross-coupling reactions

Case Studies

In Vivo Tumor Models
In studies involving human tumor xenografts, compounds related to 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide demonstrated significant tumor regression when used as MPS1 inhibitors. These findings highlight its potential in cancer therapy.

Combination Therapies
Research has also explored the efficacy of this compound when used in combination with other chemotherapeutics. Such combinations may enhance overall anti-cancer effects and help overcome resistance mechanisms commonly observed in tumor cells .

Safety and Toxicity

While promising, safety data indicate that 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide possesses certain hazards:

  • Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
    Precautionary measures should be taken when handling this compound to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(Cyclopropylmethoxy)-N'-hydroxyethanimidamide Cyclopropylmethoxy C₇H₁₃N₂O₂ 169.19 1021106-14-8 Enhanced steric hindrance due to cyclopropyl group; potential for targeted enzyme inhibition .
2-(Diethylamino)-N'-hydroxyethanimidamide Diethylamino C₆H₁₅N₃O 145.21 89599-94-0 Basic amino group may enhance solubility; limited steric bulk compared to cyclopropylmethoxy .
2-(2-Chloro-6-fluorophenyl)-N'-hydroxyethanimidamide 2-Chloro-6-fluorophenyl C₈H₇ClFN₂O 208.61 333748-81-5 Halogenated aromatic ring increases lipophilicity; potential for antimicrobial activity .
2-(Benzyloxy)-N'-hydroxyethanimidamide Benzyloxy C₉H₁₂N₂O₂ 180.20 291771-21-6 Aromatic benzyl group may improve stability; used in coordination chemistry .
2-(2-Thienyl)-N'-hydroxyethanimidamide 2-Thienyl C₆H₈N₂OS 156.20 Not listed Thiophene ring offers π-conjugation; potential applications in materials science .
2-(2,2-Dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide 2,2-Dimethylmorpholin-4-yl C₈H₁₇N₃O₂ 187.24 1158122-43-0 Morpholine ring enhances metabolic stability; explored in drug discovery .

Key Research Findings and Functional Differences

Steric and Electronic Effects

  • The cyclopropylmethoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like diethylamino or thienyl. This may reduce nonspecific binding in biological systems, improving selectivity .
  • Halogenated analogs (e.g., 2-(2-chloro-6-fluorophenyl)-) exhibit higher lipophilicity (logP ~2.5 estimated), which could enhance membrane permeability but may increase toxicity risks .

Biological Activity

2-(Cyclopropylmethoxy)-N'-hydroxyethanimidamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to an N'-hydroxyethanimidamide backbone. Its unique structure may contribute to its diverse biological activities.

Property Value
Molecular FormulaC₈H₁₃N₃O₂
Molecular Weight169.20 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide is primarily attributed to its interactions with specific molecular targets. It may act as an inhibitor in various biological pathways, including:

  • Enzyme Inhibition : The compound has shown potential to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacteria with promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 μg/mL
Staphylococcus aureus100 μg/mL
Klebsiella pneumoniae150 μg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases .

Study on Multiple Myeloma Cells

A notable study investigated the effects of a related compound, ACHP (which shares structural similarities), on multiple myeloma cells. The results indicated that ACHP inhibited cell growth with IC50 values ranging from 18 to 35 μmol/L. This was associated with reduced phosphorylation of IκBα/p65 and down-regulation of NF-κB target genes, highlighting its potential therapeutic applications in cancer treatment .

Research on Inflammatory Diseases

Another research effort focused on the role of cyclopropylmethoxy compounds in treating inflammatory diseases. The findings revealed that these compounds could significantly reduce inflammation markers in animal models, suggesting their utility in developing treatments for conditions like asthma or rheumatoid arthritis .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(cyclopropylmethoxy)-N'-hydroxyethanimidamide?

The compound can be synthesized via condensation reactions involving cyclopropylmethoxy precursors and hydroxylamine derivatives. A validated approach involves reacting cyclopropylmethyl ether intermediates with hydroxylamine under controlled pH and temperature conditions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying intermediate purity and final product structure .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • 1H and 13C NMR : Essential for confirming the cyclopropane ring, methoxy group, and hydroxyiminoamide functionality. Key NMR signals include δ ~1.0–1.5 ppm (cyclopropyl protons) and δ ~8.5–9.5 ppm (hydroxyiminoamide protons) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with precision <5 ppm error.
  • HPLC-UV/ELSD : Assesses purity (>95% recommended) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the recommended solubility and handling protocols for this compound?

The compound exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves well in dimethyl sulfoxide (DMSO, ~96 mg/mL) and ethanol (~14 mg/mL). Use inert atmospheres (N2/Ar) during handling to prevent oxidation. Personal protective equipment (PPE) should include nitrile gloves, P95 respirators for dust control, and fume hoods for weighing .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using positive controls (e.g., known 5-HT2C receptor ligands if studying neurological activity) and validate via dose-response curves. Cross-validate findings with orthogonal assays (e.g., calcium flux vs. cAMP measurement) .

Q. What strategies optimize regioselective functionalization of the cyclopropane ring?

Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) to target specific positions. For example, Suzuki-Miyaura reactions with boronic acids can modify the cyclopropane ring while preserving the hydroxyiminoamide group. Monitor selectivity via LC-MS and adjust ligand-to-metal ratios .

Q. How can stability issues in aqueous buffers be mitigated during in vitro studies?

Hydrolysis of the hydroxyiminoamide group is pH-dependent. Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to enhance stability. Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products via LC-MS .

Q. What methodologies are recommended for impurity profiling during scale-up synthesis?

  • LC-MS with charged aerosol detection (CAD) : Detects non-UV-active impurities (e.g., cyclopropane ring-opening byproducts).
  • Reference standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., N-oxide derivatives) .

Q. How can reaction yields be improved for large-scale synthesis?

Optimize solvent systems (e.g., tetrahydrofuran/water biphasic mixtures) to enhance reagent solubility. Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventional). Catalytic additives (e.g., 1 mol% CuI) may suppress side reactions .

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